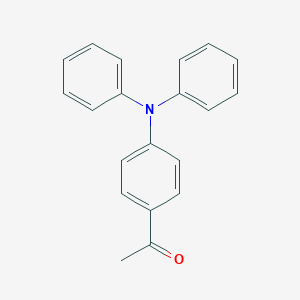

1-(4-(Diphenylamino)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-(N-phenylanilino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBZHEMVWXFWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602546 | |

| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1756-32-7 | |

| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-(Diphenylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-(diphenylamino)phenyl)ethanone, a versatile chemical intermediate. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound, also known by synonyms such as 4-Diphenylaminoacetophenone and 4-acetyltriphenylamine, is a ketone derivative of triphenylamine.[1] Its core molecular data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO | [1] |

| Molecular Weight | 287.36 g/mol | [1] |

| CAS Number | 1756-32-7 | [1] |

| IUPAC Name | 1-[4-(N-phenylanilino)phenyl]ethanone | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Melting Point | 112-113 °C |

| Boiling Point (Predicted) | 375.4 ± 25.0 °C |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around 197 ppm and the methyl carbon of the acetyl group around 26 ppm. The aromatic carbons will resonate in the region of 120-150 ppm.[2]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:[3][4][5]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (Ketone) stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1350-1200 | C-N stretching |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. Two common approaches are the Friedel-Crafts acylation of triphenylamine and the Buchwald-Hartwig amination. A review of the preparation and reactivity of 1-(4-substituted-aminophenyl) ethanones provides a basis for these synthetic strategies.[6]

Experimental Protocol: Friedel-Crafts Acylation of Triphenylamine

This method involves the reaction of triphenylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

-

Triphenylamine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous AlCl₃ to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Synthesis Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of various organic molecules with potential biological and material science applications.

Precursor for Chalcone Synthesis

This compound is a valuable precursor for the synthesis of chalcones, which are known for their wide range of biological activities.[7] The synthesis typically proceeds via a Claisen-Schmidt condensation reaction.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound and the aromatic aldehyde in ethanol in a flask.

-

Slowly add an aqueous solution of NaOH to the stirred mixture.

-

Continue stirring at room temperature for several hours until a precipitate forms.

-

Monitor the reaction by TLC.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Logical Relationship: Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound as a precursor to bioactive compounds.

Potential in Medicinal Chemistry

While direct biological activity of this compound is not extensively reported, its derivatives are of interest. For instance, derivatives of the structurally related 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 protein, which confers colistin resistance in bacteria.[8][9] This suggests that this compound could be a valuable scaffold for the development of new antibacterial agents.

Potential in Materials Science

The triphenylamine core is a well-known hole-transporting moiety. A related compound, 1-(4'-diphenylaminobiphenyl-4-yl)ethanone, has been studied for its fluorescence properties and potential applications in organic light-emitting diodes (OLEDs).[10] This indicates that this compound and its derivatives could be explored for their utility in organic electronics.

References

- 1. This compound | C20H17NO | CID 20107199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. ejournal.upi.edu [ejournal.upi.edu]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-(4-(Diphenylamino)phenyl)ethanone IUPAC name and synonyms

An In-depth Technical Guide to 1-(4-(Diphenylamino)phenyl)ethanone

Introduction

This compound is an aromatic ketone that incorporates a triphenylamine moiety. This compound and its derivatives are of significant interest to researchers in materials science and medicinal chemistry. The triphenylamine core is known for its electron-donating and hole-transporting properties, making it a valuable building block for organic electronic materials, including those used in organic light-emitting diodes (OLEDs). Furthermore, the acetophenone group provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives for various applications, including drug development. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a representative synthesis protocol.

Nomenclature

The formal and common names for this compound are essential for accurate identification in literature and chemical databases.

-

IUPAC Name : The systematically generated name according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-[4-(N-phenylanilino)phenyl]ethanone.[1]

-

Synonyms : The compound is also known by several other names, including 4-Diphenylaminoacetophenone, 4-(DIPHENYLAMINO)ACETOPHENONE, 1-[4-(diphenylamino)phenyl]ethanone, and 4-acetyltriphenylamine.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1756-32-7 | [1] |

| Molecular Formula | C₂₀H₁₇NO | [1] |

| Molecular Weight | 287.36 g/mol | |

| IUPAC Name | 1-[4-(N-phenylanilino)phenyl]ethanone | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method is highly efficient for forming carbon-nitrogen bonds.

Representative Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle: This protocol describes the coupling of an aryl halide (4'-bromoacetophenone) with an amine (diphenylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction creates a new C-N bond, linking the diphenylamine and acetophenone moieties.

Reactants and Reagents:

-

4'-Bromoacetophenone

-

Diphenylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

A base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromoacetophenone, diphenylamine (1.1 equivalents), the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 equivalents).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition : Add the anhydrous, deoxygenated solvent via syringe.

-

Reaction Execution : Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4'-bromoacetophenone) is consumed.

-

Work-up : Cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Buchwald-Hartwig amination reaction.

References

Spectroscopic Data and Experimental Protocols for 1-(4-(Diphenylamino)phenyl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-(diphenylamino)phenyl)ethanone, also known as 4-acetyltriphenylamine. The information presented herein is essential for the unequivocal identification and characterization of this molecule, which serves as a valuable building block in various chemical and pharmaceutical research applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Detailed experimental NMR data with specific chemical shifts, multiplicities, and coupling constants for this compound were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when available.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1654 | C=O (Ketone) stretch[1] |

| Other characteristic peaks not available in search results |

Note: The IR data is based on a related compound from the literature and serves as an expected value. A full experimental spectrum would provide a more comprehensive list of absorption bands.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 287 | Molecular ion [M]⁺[2] |

| 272 | [M - CH₃]⁺[2] |

| 244 | [M - COCH₃]⁺[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Transfer the clear solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H).

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small, representative solid sample of this compound directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The analyte is separated from the solvent and any impurities as it passes through the GC column.

-

As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded for the analyte peak in the chromatogram.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(diphenylamino)phenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the Friedel-Crafts acylation of N,N-diphenylaniline (triphenylamine). This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents key analytical data for the resulting product. Furthermore, it explores the relevance of the diphenylamino ethanone scaffold in drug development by illustrating its connection to the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the mobilized colistin resistance (MCR-1) enzyme.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This compound, also known as 4-acetyldiphenylamine, is a key building block for the synthesis of various organic materials and biologically active molecules. The diphenylamine moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

This guide will focus on the synthesis of this compound through the reaction of N,N-diphenylaniline with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst.

Reaction Mechanism and Principles

The Friedel-Crafts acylation of N,N-diphenylaniline proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of N,N-diphenylaniline acts as a nucleophile and attacks the electrophilic acylium ion. The diphenylamino group is an activating group and directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions and the electronic stabilization of the resulting intermediate. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product and requires stoichiometric amounts.

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product.

Figure 1. Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| N,N-Diphenylaniline | C₁₈H₁₅N | 245.32 | 10.0 g (40.7 mmol) |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 8.1 g (60.7 mmol) |

| Acetyl Chloride | CH₃COCl | 78.50 | 3.5 mL (49.4 mmol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL |

| Deionized Water | H₂O | 18.02 | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled and flame-dried to ensure anhydrous conditions.

-

Addition of Reactants: The flask is charged with N,N-diphenylaniline (10.0 g, 40.7 mmol) and anhydrous dichloromethane (50 mL). The mixture is stirred until the solid dissolves. The flask is then cooled in an ice bath to 0-5 °C.

-

Catalyst Addition: Anhydrous aluminum chloride (8.1 g, 60.7 mmol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The mixture will become a dark-colored slurry.

-

Addition of Acylating Agent: Acetyl chloride (3.5 mL, 49.4 mmol) dissolved in 20 mL of anhydrous dichloromethane is added dropwise from the addition funnel over a period of 30 minutes. The temperature is maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This should be done in a fume hood as HCl gas will be evolved. The mixture is stirred until the ice has melted and the aluminum salts have dissolved.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Data Presentation

Product Characterization:

| Property | Value |

| Appearance | Pale yellow crystalline solid |

| Molecular Formula | C₂₀H₁₇NO |

| Molecular Weight | 287.36 g/mol |

| Melting Point | 134-136 °C |

| Yield | Typically 75-85% |

Spectroscopic Data:

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=8.8 Hz, 2H), 7.30 (t, J=7.8 Hz, 4H), 7.15 (d, J=7.6 Hz, 4H), 7.08 (t, J=7.3 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 2.55 (s, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.8, 151.7, 146.8, 130.8, 129.5, 129.4, 126.3, 124.9, 119.5, 26.4. |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1670 (C=O, ketone), 1590, 1490 (C=C, aromatic), 1320 (C-N). |

| Mass Spectrometry (EI) | m/z 287 (M⁺), 272 (M⁺ - CH₃), 244 (M⁺ - COCH₃). |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Figure 2. Experimental workflow for the synthesis.

Relevance in Drug Development: Signaling Pathways

While this compound itself may not be a drug, its core structure is a key pharmacophore in various biologically active compounds. Derivatives of this scaffold have been shown to interact with important biological targets, highlighting its potential in drug discovery. Two such relevant pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the mechanism of mobilized colistin resistance (MCR-1).

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[2] Several small-molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been developed, and many of these contain a substituted aniline or diphenylamine core. The diphenylamino ethanone scaffold can serve as a starting point for the synthesis of such inhibitors. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2]

Figure 3. Inhibition of the EGFR signaling pathway.

Mobilized Colistin Resistance (MCR-1)

The emergence of antibiotic resistance is a major global health threat. The mcr-1 gene confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. The MCR-1 enzyme is a phosphoethanolamine transferase that modifies the lipid A component of the bacterial outer membrane.[3] This modification reduces the binding affinity of colistin to its target, rendering the antibiotic ineffective.[3][4] Recent studies have identified 1-phenyl-2-(phenylamino)ethanone derivatives as potential inhibitors of the MCR-1 enzyme. These inhibitors are thought to bind to the active site of MCR-1, preventing the modification of lipid A and restoring the efficacy of colistin.

Figure 4. Inhibition of the MCR-1 enzyme.

Conclusion

This technical guide has detailed the synthesis of this compound via Friedel-Crafts acylation, providing a robust experimental protocol and comprehensive characterization data. The straightforward nature of this synthesis, coupled with the significance of the diphenylamino ethanone scaffold in medicinal chemistry, underscores its importance for researchers in drug development and related fields. The exploration of its relevance to the EGFR and MCR-1 pathways highlights the potential for this and related compounds to serve as foundational structures for the development of novel therapeutics to combat cancer and antibiotic resistance.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-(Diphenylamino)phenyl)ethanone via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(diphenylamino)phenyl)ethanone, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant quantitative data for the successful synthesis and characterization of the target molecule.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

This guide focuses on the synthesis of this compound, also known as 4-acetyltriphenylamine. This compound serves as a key building block for various applications, including the development of novel charge-transporting materials for organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of pharmacologically active compounds. The synthetic strategy presented herein utilizes the Suzuki coupling of 4-(diphenylamino)phenylboronic acid with 4-bromoacetophenone.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound via Suzuki coupling is depicted below:

Reaction Scheme:

Caption: General reaction scheme for the Suzuki coupling synthesis.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (4-bromoacetophenone) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (4-(diphenylamino)phenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki coupling of aryl bromides with arylboronic acids.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(Diphenylamino)phenylboronic acid | C₁₈H₁₆BNO₂ | 289.14 | 201802-67-7 |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 99-90-1 |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 603-35-0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

3.2. Reaction Setup and Procedure

Caption: A typical experimental workflow for the Suzuki coupling synthesis.

-

Reaction Assembly: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(diphenylamino)phenylboronic acid (1.0 mmol, 289 mg), 4-bromoacetophenone (1.2 mmol, 239 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Solvent Addition: Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: Purify the crude solid by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Quantitative Data

4.1. Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-(Diphenylamino)phenylboronic acid | C₁₈H₁₆BNO₂ | 289.14 | Off-white to yellow powder |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | White to pale yellow crystalline solid |

| This compound | C₂₀H₁₇NO | 287.36 | Pale yellow to yellow solid |

4.2. Typical Reaction Parameters and Yields from Analogous Reactions

The following table summarizes typical conditions and reported yields for the Suzuki coupling of 4-bromoacetophenone with various arylboronic acids, which can serve as a reference for the target synthesis.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | Water/Acetone | 35 | 1 | >95 |

| Phenylboronic acid | Pd(PPh₃)₄ (1) | Na₂CO₃ | Toluene/Water | 90 | 2 | 92 |

| 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ (2) | K₂CO₃ | n-Propanol/Water | Reflux | 1 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | DMF/Water | 100 | 0.5 | 96 |

Based on these analogous reactions, a yield in the range of 80-95% can be reasonably expected for the synthesis of this compound under optimized conditions.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by various analytical techniques.

5.1. Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 2H), 7.30-7.40 (m, 4H), 7.10-7.20 (m, 6H), 7.05 (d, 2H), 2.55 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.5, 152.1, 146.9, 133.8, 130.8, 129.5, 125.4, 124.2, 120.8, 26.5 |

| FTIR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1675 (C=O, ketone), ~1590, 1490 (C=C, aromatic) |

| Mass Spec. (EI) | m/z: 287 (M⁺), 272 (M-CH₃)⁺ |

5.2. Physical Properties

| Property | Value |

| Melting Point | 135-138 °C (literature) |

| Appearance | Pale yellow to yellow solid |

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic Solvents: Toluene, ethanol, ethyl acetate, and hexane are flammable. Avoid open flames and ensure proper ventilation.

-

Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this experiment.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. By following the outlined experimental protocol and considering the provided quantitative data, researchers can reliably synthesize and characterize this important chemical intermediate. The versatility of the Suzuki coupling allows for potential modifications to this procedure to generate a variety of substituted analogs for further research and development in the fields of medicinal chemistry and materials science.

Photophysical Properties of 1-(4-(Diphenylamino)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-(4-(Diphenylamino)phenyl)ethanone, a molecule of significant interest in materials science and photochemistry. Due to a lack of a complete, publicly available experimental dataset for this specific compound, this guide leverages data from structurally similar molecules and established photophysical principles to predict its behavior. The document outlines the expected absorption and emission characteristics, solvatochromic effects, and the underlying principles of its excited-state dynamics. Detailed experimental protocols for the full photophysical characterization of this and similar molecules are provided, alongside graphical representations of experimental workflows and energy level diagrams to facilitate a deeper understanding.

Introduction

This compound, also known as 4-acetyltriphenylamine, is a donor-π-acceptor (D-π-A) molecule. It incorporates the electron-donating triphenylamine (TPA) moiety connected to an electron-accepting acetyl group through a phenyl π-bridge. This molecular architecture is known to give rise to interesting photophysical properties, including intramolecular charge transfer (ICT) states, which are highly sensitive to the surrounding environment. Understanding these properties is crucial for the rational design of materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Predicted Photophysical Properties

Based on the behavior of analogous D-π-A systems incorporating the TPA donor and a ketone acceptor, the following photophysical properties are anticipated for this compound. It is crucial to note that these are predicted values and require experimental verification.

Table 1: Predicted Photophysical Data for this compound in Various Solvents

| Solvent | Polarity (ET(30)) | Predicted Abs. Max (λ_abs, nm) | Predicted Em. Max (λ_em, nm) | Predicted Quantum Yield (Φ_f) | Predicted Lifetime (τ_f, ns) |

| Hexane | 31.0 | ~350-360 | ~400-420 | ~0.6-0.8 | ~1-2 |

| Toluene | 33.9 | ~355-365 | ~420-440 | ~0.5-0.7 | ~1-3 |

| Dichloromethane | 41.1 | ~360-370 | ~450-480 | ~0.3-0.5 | ~2-4 |

| Acetonitrile | 46.0 | ~365-375 | ~480-510 | ~0.1-0.3 | ~3-5 |

| Methanol | 55.5 | ~365-375 | ~500-530 | < 0.1 | ~3-6 |

Note: The predicted values are based on trends observed for similar triphenylamine-based donor-acceptor molecules. The absorption maximum (λ_abs) is expected to show a slight red-shift with increasing solvent polarity. The emission maximum (λ_em) is predicted to exhibit a significant red-shift (positive solvatochromism) due to the stabilization of the ICT excited state in polar solvents. The fluorescence quantum yield (Φ_f) is expected to decrease in more polar solvents due to the increased stabilization of the charge-separated state, which can enhance non-radiative decay pathways. The fluorescence lifetime (τ_f) is anticipated to increase in polar solvents.

Key Photophysical Processes and Concepts

The photophysical behavior of this compound is governed by the interplay of its molecular structure and its interaction with the environment.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating triphenylamine group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting acetylphenyl moiety. This process creates an excited state with a significant degree of charge separation, known as an ICT state. The energy of this ICT state is highly sensitive to the polarity of the solvent, leading to the observed solvatochromism.

Solvatochromism

The strong dependence of the emission wavelength on solvent polarity is a hallmark of molecules with a significant change in dipole moment upon excitation. In polar solvents, the solvent molecules reorient around the excited state dipole, leading to a stabilization of the ICT state and a red-shift in the emission spectrum.

Jablonski Diagram

The following diagram illustrates the principal photophysical processes that this compound is expected to undergo upon excitation.

Caption: A Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Protocols

To experimentally determine the photophysical properties of this compound, the following standard protocols are recommended.

Sample Preparation

Solutions of this compound should be prepared in spectroscopic grade solvents. For absorption and steady-state fluorescence measurements, concentrations are typically in the range of 10⁻⁶ to 10⁻⁵ M to avoid aggregation and inner filter effects. For fluorescence lifetime and quantum yield measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Procedure:

-

Record the absorption spectrum of the sample in a quartz cuvette against a solvent blank.

-

Identify the absorption maximum (λ_abs).

-

Excite the sample at or near the λ_abs.

-

Record the emission spectrum, ensuring to scan a wavelength range sufficiently red-shifted from the excitation wavelength.

-

Correct the emission spectra for the instrument's detector response.

-

Caption: Workflow for absorption and emission spectroscopy.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: A standard with absorption and emission in a similar spectral region should be chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Procedure:

-

Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

-

Record the corrected emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_f(sample) = Φ_f(std) * [I(sample) / I(std)] * [n(sample)² / n(std)²] * [A(std) / A(sample)]

where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

n is the refractive index of the solvent

-

A is the absorbance at the excitation wavelength

-

-

Caption: Workflow for relative quantum yield determination.

Fluorescence Lifetime (τ_f) Measurement

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a pulsed LED).

-

Detect the emitted single photons with a high-speed detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

Build a histogram of the arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ_f).

-

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

An In-Depth Technical Guide to the Electrochemical Behavior of 1-(4-(Diphenylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected electrochemical behavior of 1-(4-(diphenylamino)phenyl)ethanone, a molecule of interest in various fields due to its combination of a redox-active triphenylamine (TPA) core and a reducible ketone functionality. While specific experimental data for this exact molecule is not extensively published, its electrochemical properties can be reliably inferred from the well-established behavior of its constituent functional groups and related derivatives. This guide synthesizes available information to provide a robust predictive model of its redox characteristics, detailed experimental protocols for its analysis, and visual representations of the underlying electrochemical pathways.

Predicted Electrochemical Behavior

The electrochemical behavior of this compound is characterized by two primary processes: the oxidation of the triphenylamine moiety and the reduction of the acetophenone group.

1.1. Oxidation of the Triphenylamine Moiety

The triphenylamine core is known to undergo a one-electron oxidation to form a stable cation radical. The potential at which this occurs is influenced by the nature of the substituents on the phenyl rings. In the case of this compound, the acetyl group at the para position of one phenyl ring acts as an electron-withdrawing group. This withdrawal of electron density from the nitrogen atom makes the removal of an electron more difficult, thus shifting the oxidation potential to more positive values compared to unsubstituted triphenylamine.

The oxidation is generally a reversible or quasi-reversible process. The stability of the resulting cation radical is a key feature of TPA derivatives.

1.2. Reduction of the Acetophenone Moiety

The ketone group of the acetophenone moiety is susceptible to electrochemical reduction. This process typically involves the transfer of one electron to form a radical anion. The subsequent fate of this radical anion depends on the experimental conditions, particularly the presence of proton donors. In aprotic media, the radical anions may dimerize to form a pinacol. In the presence of a proton source, the radical anion can be protonated and then undergo a second electron transfer and protonation to yield the corresponding alcohol, 1-(4-(diphenylamino)phenyl)ethanol.

Quantitative Data Summary

The following tables summarize the typical electrochemical data for triphenylamine and acetophenone derivatives from the literature, which serve as a basis for estimating the redox potentials of this compound.

Table 1: Oxidation Potentials of Substituted Triphenylamine Derivatives

| Compound | Substituent | Oxidation Potential (Eox vs. Ag/AgCl) | Reference Compound |

| Triphenylamine | -H | ~ +0.9 V | Unsubstituted |

| 4,4'-Dimethoxytriphenylamine | -OCH3 (electron-donating) | ~ +0.6 V | Electron-Donating Group |

| This compound | -COCH3 (electron-withdrawing) | ~ +1.1 to +1.3 V (estimated) | Target Molecule |

Note: Potentials are approximate and can vary with experimental conditions.

Table 2: Reduction Potentials of Substituted Acetophenone Derivatives

| Compound | Substituent | Reduction Potential (Ered vs. Ag/AgCl) | Reference Compound |

| Acetophenone | -H | ~ -1.8 V | Unsubstituted |

| 4-Methoxyacetophenone | -OCH3 (electron-donating) | ~ -1.9 V | Electron-Donating Group |

| This compound | -N(C6H5)2 (electron-donating) | ~ -1.9 to -2.1 V (estimated) | Target Molecule |

Note: Potentials are approximate and can vary with experimental conditions.

Experimental Protocols

A standard and reliable method for investigating the electrochemical behavior of this compound is cyclic voltammetry (CV).

3.1. Cyclic Voltammetry Protocol

-

Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode. The electrode should be polished with alumina slurry and sonicated in ethanol and deionized water before each experiment to ensure a clean and reproducible surface.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrolyte Solution: A 0.1 M solution of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) in an aprotic solvent like acetonitrile (CH3CN) or dichloromethane (CH2Cl2). The solvent should be of high purity and dried before use.

-

Analyte Concentration: 1-5 mM of this compound.

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

A blank CV is recorded in the electrolyte solution to establish the potential window.

-

The analyte is added to the electrochemical cell, and the solution is stirred to ensure homogeneity.

-

The CV is recorded by sweeping the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) to observe the oxidation, then reversing the scan to a negative limit (e.g., -2.5 V) to observe the reduction, and finally returning to the initial potential.

-

The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the kinetics of the electron transfer processes.

-

Visualizations

4.1. Proposed Electrochemical Pathways

The following diagrams illustrate the proposed electrochemical oxidation and reduction pathways for this compound.

4.2. Experimental Workflow

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

This technical guide provides a foundational understanding of the electrochemical behavior of this compound, offering valuable insights for researchers and professionals in drug development and materials science. The provided protocols and predictive data serve as a starting point for empirical investigation and further characterization of this interesting molecule.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-(4-(Diphenylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(4-(Diphenylamino)phenyl)ethanone, a compound of interest in materials science and medicinal chemistry. This document details the precise three-dimensional arrangement of atoms within the crystal lattice, supported by comprehensive crystallographic data. Furthermore, it outlines the experimental protocols for its synthesis and crystallization, offering a reproducible framework for further investigation.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The detailed crystallographic data are summarized in the table below, providing essential parameters for computational modeling and structural analysis.

| Parameter | Value |

| CCDC Number | 647321 |

| Empirical Formula | C₂₀H₁₇NO |

| Formula Weight | 287.35 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 10.386(3) Å, α = 90° |

| b = 9.993(3) Å, β = 107.03(3)° | |

| c = 15.583(5) Å, γ = 90° | |

| Volume | 1546.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.234 Mg/m³ |

| Absorption coefficient | 0.076 mm⁻¹ |

| F(000) | 608 |

Experimental Protocols

The synthesis and crystallization of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by recrystallization.

Synthesis: Friedel-Crafts Acylation of Triphenylamine

This procedure outlines the synthesis of this compound via the acylation of triphenylamine.

Materials:

-

Triphenylamine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

In a separate flask, dissolve triphenylamine in dry dichloromethane.

-

Add the triphenylamine solution dropwise to the cooled acetyl chloride/AlCl₃ mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Crystallization

The crude this compound is purified by recrystallization to obtain single crystals suitable for X-ray diffraction.

Materials:

-

Crude this compound

-

Ethanol

-

Hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature.

-

As the solution cools, crystals of this compound will begin to form.

-

To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Synthesis and Crystallographic Analysis Workflow.

An In-depth Technical Guide to 1-(4-(Diphenylamino)phenyl)ethanone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(Diphenylamino)phenyl)ethanone, a key chemical intermediate, holds significant potential in the landscape of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its versatile role as a building block for a range of biologically active molecules. Detailed experimental protocols for its preparation, extensive spectroscopic data for its characterization, and insights into its applications in the synthesis of compounds with potential therapeutic relevance are presented. This document aims to serve as a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for drug development.

Introduction

This compound, also known as 4-acetyltriphenylamine, is an aromatic ketone characterized by a diphenylamino substituent at the para position of the acetophenone core. This structural motif makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the reactive acetyl group and the electron-rich diphenylamino moiety allows for a diverse range of chemical transformations, leading to the generation of novel heterocyclic systems and other scaffolds with potential pharmacological activities. This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| IUPAC Name | 1-[4-(N-phenylanilino)phenyl]ethanone | [1] |

| Synonyms | 4-Diphenylaminoacetophenone, 4-Acetyltriphenylamine | [1] |

| CAS Number | 1756-32-7 | [1] |

| Molecular Formula | C₂₀H₁₇NO | [1] |

| Molecular Weight | 287.36 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

| Melting Point | 138-140 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone. |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: Friedel-Crafts acylation and Buchwald-Hartwig amination.

Friedel-Crafts Acylation

This classic method involves the reaction of diphenylamine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The acetyl group is introduced onto the aromatic ring of diphenylamine.

Experimental Protocol: Friedel-Crafts Acylation of Diphenylamine

-

Reagents:

-

Diphenylamine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add acetyl chloride.

-

To this mixture, add a solution of diphenylamine in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

-

Logical Workflow for Friedel-Crafts Acylation

Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Buchwald-Hartwig Amination

This modern cross-coupling reaction provides an alternative route, involving the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoacetophenone) with diphenylamine.[4][5] This method often offers better functional group tolerance and milder reaction conditions compared to Friedel-Crafts acylation.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reagents:

-

4-Bromoacetophenone

-

Diphenylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add 4-bromoacetophenone and diphenylamine to the tube.

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the required time (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Logical Workflow for Buchwald-Hartwig Amination

Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity.

| Technique | Data |

| ¹H NMR | Spectral data would show characteristic peaks for the aromatic protons of the three phenyl rings and a singlet for the methyl protons of the acetyl group. The exact chemical shifts and coupling constants would need to be obtained from a published spectrum. |

| ¹³C NMR | The spectrum would display signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. PubChem provides a 13C NMR spectrum.[1] |

| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected around 1670-1690 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z 287, corresponding to the molecular weight of the compound. PubChem provides GC-MS data.[1] |

Applications as a Chemical Intermediate

This compound serves as a versatile starting material for the synthesis of various classes of organic compounds, some of which have shown promising biological activities.

Synthesis of Chalcones

The acetyl group of this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones).[4] These chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6]

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reagents:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Base (e.g., sodium hydroxide or potassium hydroxide)

-

Ethanol

-

-

Procedure:

-

Dissolve this compound and the aromatic aldehyde in ethanol.

-

To this solution, add an aqueous solution of the base dropwise at room temperature.

-

Stir the reaction mixture for several hours until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

-

Synthetic Pathway to Chalcones and their Potential Biological Targets

Synthesis of chalcones and their potential interaction with biological pathways.

Precursor for Heterocyclic Compounds

The chalcones derived from this compound can be further cyclized to synthesize a variety of heterocyclic compounds, such as pyrimidines, pyrazolines, and isoxazoles.[7] These heterocyclic scaffolds are prevalent in many approved drugs and are of significant interest in drug discovery.

Potential Role in Kinase Inhibition

The 4-anilinophenyl moiety is a common feature in many kinase inhibitors. While this compound itself is not a known kinase inhibitor, it serves as a valuable starting material for the synthesis of more complex molecules that can target protein kinases. For instance, derivatives of similar structures have been investigated as inhibitors of Src kinase and other kinases involved in cancer cell signaling.[8][9] The general principle involves the elaboration of the core structure to introduce functionalities that can interact with the ATP-binding site of the target kinase.

Conceptual Pathway from Intermediate to Kinase Inhibitor

Conceptual flow from the intermediate to a potential kinase inhibitor and its target pathway.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis, particularly for the construction of novel molecules with potential applications in drug discovery. Its straightforward synthesis via established methods like Friedel-Crafts acylation and Buchwald-Hartwig amination, combined with the reactivity of its functional groups, makes it an attractive starting material for generating diverse chemical libraries. The exploration of its derivatives, especially chalcones and heterocyclic compounds, continues to be a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of this important building block, intended to facilitate its effective use in the research and development of new chemical entities.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Solved SYNT0723: Friedel-Crafts Acylation: Synthesis of | Chegg.com [chegg.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Basic Reactivity of the Acetyl Group in 1-(4-(Diphenylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the acetyl group in the aromatic ketone 1-(4-(Diphenylamino)phenyl)ethanone. The document elucidates the electronic and steric influences of the para-substituted diphenylamino moiety on the chemical behavior of the acetyl group. Key reactions, including enolate formation, aldol condensation, and the synthesis of derivatives such as chalcones, pyrazolines, and oximes, are discussed in detail. This guide also furnishes detailed experimental protocols for these transformations and presents quantitative data for structurally related compounds to offer a comparative analysis. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, also known as 4-acetyltriphenylamine, is a versatile organic compound characterized by a central phenyl ring substituted with an acetyl group and a diphenylamino group at the para position.[1] The inherent reactivity of the acetyl group, a common functional group in organic chemistry, is significantly modulated by the electronic and steric nature of the diphenylamino substituent. This guide explores the core principles governing the reactivity of this acetyl moiety, providing a foundational understanding for its application in synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials.

The acetyl group's reactivity is primarily centered around two key features: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The large, electron-donating diphenylamino group exerts a profound influence on both of these aspects, thereby dictating the compound's behavior in various chemical transformations.

Electronic and Steric Effects of the Diphenylamino Group

The diphenylamino group is a strong electron-donating group due to the delocalization of the nitrogen lone pair into the phenyl rings. This electron-donating character has a significant impact on the reactivity of the para-positioned acetyl group.

Electronic Effects: The donation of electron density to the phenyl ring and subsequently to the acetyl group reduces the electrophilicity of the carbonyl carbon.[2] This makes it less susceptible to nucleophilic attack compared to unsubstituted acetophenone. Furthermore, this electron donation destabilizes the formation of an enolate at the α-carbon, thereby increasing the pKa of the α-protons and making them less acidic.[2]

Steric Effects: The bulky nature of the two phenyl rings in the diphenylamino group can sterically hinder the approach of reagents to the acetyl group, although this effect is less pronounced due to the para-substitution pattern.[2][3]

Table 1: Hammett (σp) Constants and pKa Values for para-Substituted Acetophenones

| Substituent | Hammett Constant (σp) | pKa in DMSO |

| -H | 0 | 24.7 |

| -OCH3 | -0.27 | 25.7 |

| -N(CH3)2 | -0.83 | 27.48 |

| -N(C6H5)2 (Diphenylamino) | Estimated to be strongly negative | Estimated to be > 26 |

Data for -H, -OCH3, and -N(CH3)2 are from reference[6]. The values for the diphenylamino group are estimated based on its known electron-donating properties.

Key Reactions of the Acetyl Group

The acetyl group in this compound undergoes a variety of fundamental reactions typical of ketones, including enolate formation, aldol-type condensations, and reactions with nitrogen nucleophiles.

Enolate Formation and Keto-Enol Tautomerism

The α-protons of the acetyl group are acidic and can be removed by a base to form a resonance-stabilized enolate ion. The acidity of these protons is a crucial factor in many of the reactions of this compound. The pKa of the α-protons in typical ketones is around 20 in DMSO.[7] For this compound, due to the electron-donating nature of the diphenylamino group, the pKa is expected to be higher than that of acetophenone.

The enolate can exist in equilibrium with its keto tautomer. This keto-enol tautomerism is a fundamental process that underpins the reactivity of the α-carbon.

Caption: Keto-enol tautomerism and enolate formation pathway.

Aldol-Type Condensation: Synthesis of Chalcones

One of the most important reactions of the acetyl group is the Claisen-Schmidt condensation, a type of crossed aldol condensation, with aromatic aldehydes to form chalcones (α,β-unsaturated ketones).[8][9] This reaction is typically catalyzed by a base, which facilitates the formation of the enolate from this compound. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the chalcone.

Caption: Workflow for chalcone synthesis.

Synthesis of Pyrazolines

Chalcones derived from this compound are valuable intermediates for the synthesis of heterocyclic compounds such as pyrazolines.[10] Pyrazolines are typically synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of a suitable solvent and catalyst.[11][12]

Caption: Pathway for pyrazoline synthesis.

Formation of Oximes

The carbonyl group of this compound can react with hydroxylamine to form an oxime.[13][14] This reaction is a nucleophilic addition to the carbonyl carbon followed by elimination of a water molecule. The formation of oximes is often used for the protection or characterization of ketones.

Caption: Mechanism of oxime formation.

Experimental Protocols

The following are detailed methodologies for the key reactions discussed.

General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation)

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a minimal amount of ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of aqueous NaOH or KOH dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl if necessary.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[11]

General Procedure for the Synthesis of Pyrazolines

Materials:

-

Chalcone derivative of this compound

-

Hydrazine hydrate (or a substituted hydrazine)

-

Glacial acetic acid or ethanol

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1 equivalent) in glacial acetic acid or ethanol.[10][15]

-

Add an excess of hydrazine hydrate (e.g., 4 equivalents) to the solution.[15]

-

Reflux the reaction mixture for several hours (e.g., 6.5 hours), monitoring the reaction progress by TLC.[15]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[11]

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude pyrazoline from a suitable solvent (e.g., ethanol) to afford the purified product.[11]

General Procedure for the Synthesis of Oximes

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or an aqueous base (e.g., K₂CO₃)

-

Ethanol or water

-

Heating and stirring apparatus

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride in water.[13]

-